Levofloxacin N-oxide
Overview
Description
Levofloxacin N-oxide is an inactive metabolite of the antibiotic levofloxacin . It is also a degradation product of levofloxacin that is formed through exposure to daylight or hydrogen peroxide . Levofloxacin N-oxide does not exhibit significantly genotoxic risks .
Chemical Reactions Analysis
Levofloxacin N-oxide is formed as a degradation product of Levofloxacin when exposed to daylight or hydrogen peroxide . Levofloxacin N-oxide concentrations reached up to 40% of the initial levofloxacin concentration during ozonation at pH 10 .
Scientific Research Applications
Electrochemical Determination in Biological Samples
Research by Rkik, Brahim, and Samet (2017) explored the electrochemical determination of levofloxacin (LEV), an antibiotic, in biological samples like urine and human serum. They used boron-doped diamond as a sensor, identifying an oxidation mechanism that includes the formation of LEV N-oxide. This technique has potential applications in clinical diagnostics and environmental monitoring (Rkik, Brahim, & Samet, 2017).
Transformation in Environmental Treatment Processes
The oxidative transformation of levofloxacin by manganese oxide was studied by Li, Wei, and Du (2015), highlighting the environmental implications. They found significant removal of LEV and proposed a transformation pathway involving oxidation and dealkylation, suggesting that manganese oxide could be important in natural attenuation of LEV in environmental matrices (Li, Wei, & Du, 2015).
Novel Drug Delivery Systems
A study by Rojanarat et al. (2012) developed LEV-proliposomes for pulmonary delivery, demonstrating their potential in lung tuberculosis treatment. These proliposomes showed reduced toxicity compared to LEV and did not activate inflammatory mediators, indicating a promising alternative for LEV delivery to the lower airways (Rojanarat et al., 2012).
Electrochemical Mineralization
Barhoumi et al. (2015) investigated the electrochemical mineralization of levofloxacin using a novel electro-Fenton-pyrite process. Their research indicated that hydroxyl radicals formed in this process are the main oxidizing agents, suggesting a new method for degrading levofloxacin in contaminated water (Barhoumi et al., 2015).
Future Directions
There have been efforts in line with the development of alternative strategies to effectively treat infections, using a drug repurposing method, as well as a natural treatment approach . Also, researchers have made some progress in the vaccine development over the years . In addition, solid-state engineering has become a promising approach to improving the stability and potency of antibiotics . These could be potential future directions for Levofloxacin N-oxide.
properties
IUPAC Name |
(2S)-7-fluoro-2-methyl-6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O5/c1-10-9-27-17-14-11(16(23)12(18(24)25)8-21(10)14)7-13(19)15(17)20-3-5-22(2,26)6-4-20/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLAUMUQGRQERL-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CC[N+](CC4)(C)[O-])F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CC[N+](CC4)(C)[O-])F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60151865 | |
Record name | Levofloxacin N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60151865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Levofloxacin N-oxide | |
CAS RN |
117678-38-3 | |
Record name | Levofloxacin N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117678383 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Levofloxacin N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60151865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LEVOFLOXACIN N-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE0E2O42UC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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